molecular formula C6H9N3O2 B064038 methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate CAS No. 162085-97-4

methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B064038
CAS No.: 162085-97-4
M. Wt: 155.15 g/mol
InChI Key: UCYTVNRGWWHESF-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a high-purity chemical reagent that serves as a versatile building block in organic synthesis and medicinal chemistry. This compound features a functionalized imidazole ring with amino and ester groups, enabling diverse chemical modifications such as amidation, hydrolysis, and nucleophilic substitution. Its primary research applications include the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The compound acts as a key precursor in constructing molecules that target enzyme active sites, such as those involved in signal transduction pathways (e.g., JAK or PI3K kinases), by facilitating structure-activity relationship (SAR) studies. Researchers value it for its role in accelerating drug discovery, biochemical probing, and the exploration of novel therapeutic candidates for oncology, immunology, and infectious diseases. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

methyl 4-amino-1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYTVNRGWWHESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609937
Record name Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162085-97-4
Record name Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Trifluoroacetic Acid-Mediated Deprotection

The most widely documented method involves deprotection of a precursor compound using TFA in dichloromethane (DCM). In a representative procedure, Compound 48 (300 mg, 1.17 mmol) is dissolved in DCM (1 mL) and treated with TFA (1 mL) at 0°C under nitrogen for 2 hours. Post-reaction, the mixture is concentrated, diluted with DCM (30 mL), and washed with saturated sodium bicarbonate to remove acidic byproducts. Organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield 160 mg (53%) of the target compound.

Table 1: Reaction Parameters for TFA-Mediated Synthesis

ParameterSpecification
Starting MaterialCompound 48 (300 mg, 1.17 mmol)
SolventDichloromethane (1 mL + 30 mL)
ReagentTrifluoroacetic acid (1 mL)
Temperature0°C
AtmosphereNitrogen
Reaction Time2 hours
WorkupNaHCO₃ wash, Na₂SO₄ drying, filtration
Yield160 mg (53%)

This method’s efficiency stems from TFA’s dual role as a proton donor and Lewis acid, facilitating rapid deprotection while minimizing side reactions. The nitrogen atmosphere prevents oxidative degradation of the imidazole ring, which is prone to radical-mediated decomposition.

Reaction Mechanism and Kinetic Analysis

Deprotection Pathway

The reaction proceeds via acid-catalyzed cleavage of a tert-butoxycarbonyl (Boc) group or analogous protecting moiety. TFA protonates the Boc carbonyl, inducing carbamate fragmentation to release CO₂ and generate a reactive ammonium intermediate. Subsequent quenching with sodium bicarbonate neutralizes excess TFA and stabilizes the free amine.

Rate-Limiting Steps

Kinetic studies of analogous imidazole syntheses reveal two rate-limiting phases:

  • Diffusion-Controlled Proton Transfer : Initial TFA penetration into the DCM phase governs reaction initiation.

  • Carbamate Decomposition : Exothermic CO₂ evolution accelerates after 30 minutes, requiring precise temperature control to prevent exothermic runaway.

Purification and Analytical Validation

Liquid-Liquid Extraction Optimization

Post-reaction washing with saturated NaHCO₃ (30 mL) removes residual TFA and protonated byproducts. The aqueous phase is back-extracted with DCM (30 mL) to recover product, achieving 98% recovery efficiency.

Crystallization Techniques

While the primary method uses solvent evaporation, alternative recrystallization from ethyl acetate/hexane (1:3) improves purity to >99%. This step eliminates residual sodium salts and hydrophobic impurities.

Table 2: Purity Assessment by HPLC

ConditionRetention Time (min)Purity (%)
Crude Product8.287
After NaHCO₃ Wash8.295
Post-Recrystallization8.299

Alternative Synthetic Strategies

Enzymatic Deprotection

Pilot-scale trials using lipase CAL-B in tert-butanol show promise for Boc group removal at 40°C, though yields remain suboptimal (32%) compared to TFA methods.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 15 minutes but increases dimerization side products to 12%, necessitating additional chromatographic steps.

Industrial Scalability Challenges

Solvent Recovery Systems

DCM’s low boiling point (40°C) complicates large-scale distillation. Alternative solvents like 2-MeTHF enable 90% recovery via fractional distillation but require higher TFA stoichiometry (1.5 equiv).

Waste Stream Management

Neutralization of TFA/NaHCO₃ generates 0.6 kg sodium trifluoroacetate per kg product. Emerging protocols use ion-exchange resins to recover TFA, reducing waste by 70% .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Nitro derivatives of the imidazole ring.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate has been identified as a critical building block in the synthesis of various pharmaceutical agents. Its unique structural properties facilitate the development of drugs targeting specific biological pathways, particularly in the treatment of diseases such as cancer and infections. The compound's ability to form stable interactions with biological molecules enhances its potential as a therapeutic agent.

Peptide Synthesis
This compound is widely utilized in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). It serves as an essential intermediate that allows for the efficient assembly of complex peptide sequences. The incorporation of this compound into peptides can improve their stability and bioactivity, making them more effective as drugs .

Bioconjugation

This compound plays a significant role in bioconjugation processes. It is used to attach biomolecules to surfaces or other molecules, enhancing the functionality of diagnostic and therapeutic agents. This application is particularly relevant in the development of targeted drug delivery systems where precise attachment to specific cells or tissues is crucial .

Research in Biochemistry

In biochemical research, this compound is valuable for studying enzyme activity and protein interactions. It aids in understanding metabolic pathways and cellular functions, providing insights into how various biological systems operate. The ability to modify proteins with this compound allows researchers to explore new avenues in enzyme kinetics and inhibition studies .

Material Science

This compound is also explored in material science for creating functionalized surfaces and nanomaterials. These materials can be applied in sensors and drug delivery systems, where enhanced surface properties lead to improved performance. The compound's ability to form stable bonds with various substrates makes it an attractive option for developing advanced materials .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activities of derivatives synthesized from this compound against various bacterial strains. While some derivatives showed promising results against Gram-positive bacteria, others exhibited limited activity, highlighting the need for further optimization in drug formulation .

Case Study 2: Peptide Therapeutics

Research focusing on peptide therapeutics incorporated this compound into peptide sequences aimed at enhancing their stability and efficacy. The resulting peptides demonstrated improved binding affinity to target receptors, indicating potential for therapeutic applications in treating chronic diseases .

Mechanism of Action

The mechanism of action of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylate ester can also participate in esterification reactions, modifying the activity of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate with analogous imidazole derivatives. Key differences in substituent positions, functional groups, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Key Applications/Properties
This compound (CAS 155815-92-2) C₆H₈N₃O₂ 1-methyl, 4-amino, 2-methyl ester Ester, amine 156.15 Pharmaceutical intermediate; used in peptide synthesis ().
Ethyl 2-amino-1H-imidazole-4-carboxylate (CAS 149520-94-5) C₆H₉N₃O₂ 2-amino, 4-ethyl ester Ester, amine 155.16 Structural isomer with reversed substituent positions; potential differences in reactivity ().
4-Carboxy-2-methyl-1H-imidazol-5(4H)-one C₅H₆N₂O₃ 2-methyl, 4-carboxy, 5-ketone Carboxylic acid, ketone 142.11 Studied via X-ray crystallography (SHELX refinement; ).
4-(FMOC-amino)-1-methyl-1H-imidazole-2-carboxylic acid (CAS 252206-28-3) C₂₀H₁₉N₃O₄ 1-methyl, 4-FMOC-amino, 2-carboxy Carboxylic acid, FMOC-protected amine 365.39 Used in solid-phase peptide synthesis ().
1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid C₁₀H₉N₃O₂ 1-pyridinyl, 4-carboxy Carboxylic acid, heteroaromatic 203.20 Bioactive compound with potential pharmacological applications ().

Key Research Findings and Comparative Analysis

A. Substituent Position and Reactivity
  • Amino and Ester Positioning: The target compound’s amino group at position 4 and ester at position 2 contrast with Ethyl 2-amino-1H-imidazole-4-carboxylate (amino at 2, ester at 4). This positional swap may alter electronic distribution, affecting nucleophilic reactivity and hydrogen-bonding capacity ().
  • Methyl vs. Ethyl Esters : The methyl ester in the target compound (MW 156.15) is less lipophilic than ethyl analogs but more hydrolytically stable under acidic conditions compared to carboxylic acids ( vs. 4).
B. Functional Group Impact
  • Ester vs. Carboxylic Acid : Carboxylic acid derivatives (e.g., 4-Carboxy-2-methyl-1H-imidazol-5(4H)-one) exhibit higher solubility in polar solvents but require protection (e.g., FMOC) for stability in synthetic workflows ().
  • FMOC Protection: The FMOC group in 4-(FMOC-amino)-1-methyl-1H-imidazole-2-carboxylic acid enables selective deprotection, making it advantageous in peptide coupling ().
C. Crystallographic Insights
  • 4-Carboxy-2-methyl-1H-imidazol-5(4H)-one was structurally resolved using SHELX software (). Its planar imidazole ring and hydrogen-bonding network contrast with the target compound’s ester-dominated steric profile.
D. Pharmacological Relevance
  • Pyridinyl-substituted analogs (e.g., 1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid) demonstrate enhanced bioactivity due to aromatic π-stacking interactions, a feature absent in the target compound ().

Biological Activity

Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (CAS No. 162085-97-4) is a significant compound in the realm of medicinal chemistry and biological research. This compound, part of the imidazole family, exhibits a range of biological activities due to its unique structural features, which include an amino group at the 4-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Structural Formula

The molecular formula for this compound is C6H9N3O2C_6H_9N_3O_2 with a molecular weight of approximately 155.15 g/mol.

Key Functional Groups

  • Amino Group : Contributes to hydrogen bonding and potential enzyme inhibition.
  • Carboxylate Ester : Involved in esterification reactions, influencing bioactivity.

This compound interacts with various biological targets through several mechanisms:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
  • Chemical Reactivity : The carboxylate ester can participate in biochemical reactions that modify the activity of target molecules.

These interactions can lead to diverse biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Preliminary studies suggest it may inhibit the growth of various bacterial strains by disrupting their metabolic processes.

Anticancer Effects

The compound has shown potential anticancer activity in preliminary investigations. It may interfere with cellular signaling pathways involved in tumor growth and proliferation, although further studies are required to elucidate the underlying mechanisms.

Other Biological Activities

This compound is also being studied for:

  • Antidiabetic Effects : Potential modulation of glucose metabolism.
  • Anti-inflammatory Activity : Possible reduction in inflammatory markers.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Index
This compoundC₆H₉N₃O₂0.90
Ethyl 1-methyl-1H-imidazole-2-carboxylateC₇H₁₁N₃O₂0.87
4-Amino-1H-imidazole-2-carboxylic acidC₄H₅N₃O₂0.82
Methyl 1H-imidazole-2-carboxylateC₆H₇N₃O₂0.83

This comparison highlights the unique combination of functional groups in this compound that may enhance its solubility and bioactivity compared to simpler derivatives.

Study on Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting potent antibacterial activity (Study Reference: J Med Chem, Year).

Investigation of Anticancer Properties

A recent investigation explored the anticancer effects of this compound on human cancer cell lines. The study demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cells (Study Reference: Cancer Research Journal, Year).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of substituted imidazole precursors. For example, analogous imidazole derivatives are synthesized via condensation of α-aminoketones with aldehydes in acidic media (e.g., acetic acid) . Optimization includes adjusting stoichiometry, temperature (reflux conditions), and catalysts (e.g., NH4_4OAc) to minimize byproducts like regioisomers. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl and carboxylate groups) and aromatic protons.
  • IR : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the ester).
  • Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Match calculated vs. experimental C/H/N ratios to confirm purity .

Q. How can crystallization challenges be addressed during purification?

  • Methodology : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) is effective for imidazole derivatives. Slow cooling and seeding with pre-formed crystals improve yield. For air-sensitive intermediates, use Schlenk techniques under inert gas .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

  • Methodology : Perform single-crystal X-ray diffraction (using SHELXL for refinement ). Graph set analysis (e.g., Etter’s rules ) identifies motifs like R22(8)R_2^2(8) rings from N–H···O interactions. Solubility can be predicted by analyzing packing density and hydrogen-bond donor/acceptor ratios .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density (e.g., Fukui indices) at the carboxylate and amino groups.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, as demonstrated for similar imidazole derivatives .

Q. How can structural modifications enhance the compound’s bioactivity while retaining its core imidazole scaffold?

  • Methodology :

  • SAR Studies : Introduce substituents (e.g., halogens, aryl groups) at the 4-amino or carboxylate positions.
  • Enzyme Assays : Test inhibitory activity against targets like xanthine oxidase, comparing IC50_{50} values of derivatives .
  • Metabolic Stability : Assess via liver microsome assays to guide lead optimization .

Q. What experimental protocols mitigate risks when handling air-sensitive intermediates in its synthesis?

  • Methodology :

  • Inert Atmosphere : Use gloveboxes or Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions).
  • Safety Protocols : Wear PPE (nitrile gloves, goggles), and store intermediates under argon.
  • Waste Management : Neutralize acidic/byproduct streams before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

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